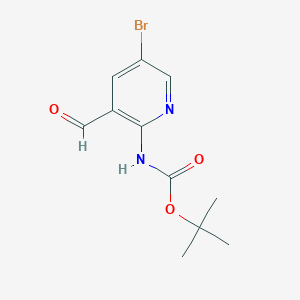

(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol. It is a yellow solid with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-bromo-3-formylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions:

The tert-butyl carbamate group remains intact during these reactions, demonstrating its stability under mildly basic and nucleophilic conditions .

Hydrolysis and Protection Group Chemistry

The formyl group at position 3 participates in hydrolysis and condensation reactions:

-

Acid-Catalyzed Hydration :

R CHO+H2OH+R COOHYields carboxylic acid derivatives under strong acidic conditions (e.g., HCl, H₂SO₄).

-

Schiff Base Formation :

Reacts with primary amines (e.g., ethylamine) to form imines, enabling further functionalization :

R CHO+R NH2→R CH NR +H2O

Metal-Mediated Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

Functional Group Transformations

The tert-butyl carbamate group undergoes selective deprotection:

-

Acidic Deprotection :

Boc groupTFA DCMNH2Achieves quantitative deprotection in trifluoroacetic acid (TFA) within 2–4 hours .

-

Base-Mediated Stability :

Resists hydrolysis under basic conditions (e.g., NaOH, K₂CO₃), making it ideal for sequential functionalization .

Comparative Reactivity Table

| Reactive Site | Reactivity | Preferred Conditions | Applications |

|---|---|---|---|

| C5-Bromine | High (SNAr, cross-coupling) | Pd catalysts, Grignard reagents | Synthesis of biaryl systems, drug analogs |

| C3-Formyl | Moderate (condensation) | Acidic/amine catalysts | Imine/probe synthesis |

| Carbamate | Low (stable to bases) | TFA, HCl/dioxane | Temporary NH-protection in multistep syntheses |

Key Research Findings

-

Selectivity in Halogen-Metal Exchange : The bromine atom undergoes preferential exchange over other halogens when treated with i-PrMgCl, enabling precise functionalization at C5 .

-

Orthogonal Deprotection : Sequential deprotection of the formyl group (via hydrolysis) and tert-butyl carbamate (via TFA) allows modular synthesis of complex molecules .

-

Thermal Stability : The compound remains stable at temperatures up to 150°C, facilitating high-temperature coupling reactions .

Experimental protocols emphasize rigorous temperature control and anhydrous conditions to maximize yields and minimize side reactions .

科学的研究の応用

Pharmaceutical Development

One of the primary applications of (5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester is in drug development . Compounds with similar structures have been shown to exhibit significant biological activities, including:

- Enzyme inhibition : Similar compounds have been reported to inhibit enzymes involved in critical biological processes, suggesting that this compound may also possess such properties.

- Targeting oxidative stress-related diseases : The compound could be a candidate for developing therapeutics aimed at diseases associated with oxidative stress or infections.

Chemical Probes

The compound can serve as a chemical probe in biochemical studies. Its unique structure allows researchers to explore enzyme interactions and metabolic pathways. Interaction studies focusing on its binding affinity to various biological targets are crucial for understanding the compound's mechanism of action and therapeutic potential.

Synthesis of Derivatives

This compound can be utilized as a starting material for synthesizing more complex molecules with desired biological activities. This versatility makes it an important building block in organic synthesis.

作用機序

(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester . The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which influence its reactivity and applications.

類似化合物との比較

(2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester

(3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester

(4-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester

生物活性

(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a formyl group, and a pyridine ring. These functional groups suggest potential biological activities that could be leveraged in drug development, particularly for targeting oxidative stress-related diseases and infections.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C11H14BrN2O3

- Molecular Weight : 288.14 g/mol

- IUPAC Name : tert-butyl (5-formylpyridin-3-yl)carbamate

- CAS Number : 337904-94-6

The presence of the tert-butyl ester enhances lipophilicity, which may influence absorption and distribution in biological systems. The structure allows for various synthetic modifications, making it a versatile building block in organic synthesis.

Research indicates that compounds with similar structures often exhibit significant biological activities. Key potential mechanisms include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical to various biological processes. For instance, studies suggest that this compound may inhibit enzymes involved in oxidative stress pathways, which are crucial for diseases such as cancer and neurodegenerative disorders.

- Antioxidant Activity : The compound's structural features may confer antioxidant properties, potentially protecting cells from oxidative damage.

- Binding Affinity : Interaction studies reveal that the compound may bind effectively to various biological targets, suggesting a mechanism for its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study on structurally similar pyridine derivatives demonstrated significant antimicrobial properties against various bacterial strains. This suggests that this compound could also exhibit similar activity.

- Cytotoxicity Studies : In vitro tests have shown that related compounds can induce cytotoxic effects in cancer cell lines, indicating potential for anticancer applications.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-hydroxymethyl-pyridin-2-yl | Hydroxymethyl group instead of formyl | Exhibits different reactivity due to hydroxymethyl group |

| 4-Bromo-pyridin-2-carboxylic acid | Carboxylic acid instead of carbamate | Potentially stronger acidity affecting solubility |

| 5-Chloro-3-formyl-pyridin-2-yl | Chlorine instead of bromine | Different electronic properties influencing reactivity |

The unique combination of bromine substitution and carbamate functionality in this compound may confer distinct biological activities compared to these similar compounds.

特性

IUPAC Name |

tert-butyl N-(5-bromo-3-formylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXNZBYDXDIINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。